molecular formula C10H6F6O B056603 3',5'-Bis(trifluoromethyl)acetophenone CAS No. 30071-93-3

3',5'-Bis(trifluoromethyl)acetophenone

Cat. No. B056603
CAS RN: 30071-93-3
M. Wt: 256.14 g/mol
InChI Key: MCYCSIKSZLARBD-UHFFFAOYSA-N
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Patent
US06469164B2

Procedure details

A solution of 3,5-Bis(trifluoromethyl)bromobenzene (29.3 g) in 30 mL of THF was added to a mixture of magnesium granules (5.10 g) in THF (200 mL) heated at reflux (the reaction was initiated with approximately 5 mL of the bromide solution; the remainder was added slowly over 1 h). Alternatively, the Grignard initiation may be conducted at 0-20° C. to minimize the loss of solvent. The mixture was aged for 30 min at reflux, cooled to RT and added over 1 h to a solution of acetic anhydride (40 mL) in THF (40 mL) maintained at −15° C. The resulting dark brown mixture was warmed to 10° C. in a water bath, and water (300 mL) was added. The pH of the vigorously stirred biphasic mixture was adjusted to 8.0 using 50% NaOH. MTBE (300 mL) was added, the layers were separated and the aqueous layer was further extracted with MTBE (3×150 mL). The organic layers were combined and concentrated in vacuo (bath at 30-35° C.; 50-80 torr). The concentrate was then distilled at atmospheric pressure to provide the pure product (20.7 g; 82% yield) with a boiling point of 187-189° C.
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
29.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5](Br)[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1.[Mg].[Br-].[C:18](OC(=O)C)(=[O:20])[CH3:19].[OH-].[Na+]>C1COCC1.CC(OC)(C)C.O>[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5]([C:18](=[O:20])[CH3:19])[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1 |f:4.5|

Inputs

Step One
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
29.3 g
Type
reactant
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)Br)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
[Br-]
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (the reaction
ADDITION
Type
ADDITION
Details
the remainder was added slowly over 1 h)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
may be conducted at 0-20° C.
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
maintained at −15° C
TEMPERATURE
Type
TEMPERATURE
Details
The resulting dark brown mixture was warmed to 10° C. in a water bath
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was further extracted with MTBE (3×150 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo (bath at 30-35° C.; 50-80 torr)
DISTILLATION
Type
DISTILLATION
Details
The concentrate was then distilled at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
to provide the pure product (20.7 g; 82% yield) with a boiling point of 187-189° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)C(C)=O)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.